molecular formula C16H13N3O2S2 B2808687 2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 941929-17-5

2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2808687
CAS No.: 941929-17-5
M. Wt: 343.42
InChI Key: KXTFBOKHNWZDDI-UHFFFAOYSA-N
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Description

2-Benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-aminothiazole with thiophene-2-carboxaldehyde to form an intermediate, which is then acylated with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution may involve reagents like sodium methoxide, while electrophilic substitution could use reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2-Benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

2-Benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can be compared with other similar compounds, such as:

    2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also contains a thiazole ring and a benzamido group but differs in the presence of a benzimidazole moiety instead of a thiophene ring.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the thiazole core structure but have different substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

2-benzamido-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(11-5-2-1-3-6-11)19-16-18-13(10-23-16)15(21)17-9-12-7-4-8-22-12/h1-8,10H,9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFBOKHNWZDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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